Apovincaminic acid
Description
Contextualization within the Vinca (B1221190) Alkaloid Family
Vinca alkaloids are a class of indole (B1671886) alkaloids derived from plants of the Vinca genus, such as Vinca minor (lesser periwinkle). nih.govijtsrd.com This family of compounds is renowned for its pharmacologically significant members, including the anticancer agents vincristine (B1662923) and vinblastine. nih.govijtsrd.com Apovincaminic acid is structurally related to these compounds, belonging to the eburnamenine-type alkaloid framework. ontosight.aiontosight.ai It is specifically a semi-synthetic derivative of vincamine (B1683053), another alkaloid extracted from Vinca minor. nih.govunimi.it The synthesis of this compound often involves the hydrolysis of its corresponding esters, which can be derived from vincamine. prepchem.com
Historical Overview of Academic Research Pertaining to this compound
Academic interest in this compound is closely tied to the research and development of its parent compound, vinpocetine (B1683063). Vinpocetine was first synthesized in the late 1960s, and since then, research has explored its properties and metabolic fate. drugs.com A significant portion of this research has focused on this compound as the primary and active metabolite of vinpocetine. nih.govresearchgate.net
Early research in the 1970s and 1980s, particularly in Hungary, laid the groundwork for understanding the pharmacokinetics of vinpocetine and the formation of this compound. nih.gov Studies from this era and beyond have consistently identified this compound as the main product of vinpocetine metabolism in the body. nih.govontosight.ai
In the late 20th and early 21st centuries, research has further elucidated the properties of this compound itself. For instance, a 2009 study investigated the neuroprotective effects of both vinpocetine and its major metabolite, cis-apovincaminic acid, in a rat model. frontiersin.org This study highlighted the biological activity of the metabolite, showing it could attenuate behavioral deficits and reduce lesion size. frontiersin.org More recent research continues to explore its pharmacokinetic profile, with a 2023 study proposing a population pharmacokinetic model for this compound to better understand its behavior in the human body. nih.govresearchgate.net
The synthesis of this compound and its derivatives has also been a subject of academic inquiry. A Hungarian patent from the 20th century described a process for preparing this compound esters from vincamine. prepchem.com Further research has aimed to improve these synthetic routes. unimi.it
Detailed Research Findings
Scientific investigations have provided specific data on the chemical and physical properties of this compound.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₂N₂O₂ |
| Molecular Weight | 322.4 g/mol |
| Appearance | White or off-white crystalline powder |
| Melting Point | Approximately 200-250°C |
| Solubility | Poorly soluble in water; Soluble in ethanol (B145695), dimethyl sulfoxide, and acetone |
| CAS Number | 27773-65-5 |
Data sourced from multiple references. ontosight.aibiosynth.comnih.gov
Research has also explored the biological activities of this compound, often in the context of it being a metabolite of vinpocetine.
Selected Research Findings on this compound
| Research Area | Key Findings |
| Metabolism | This compound is the primary and active metabolite of vinpocetine. glpbio.comnih.gov |
| Neuroprotection | In a rat model of NMDA-induced neurotoxicity, this compound was found to attenuate behavioral deficits and significantly decrease lesion size and microglia activation. frontiersin.org |
| Pharmacokinetics | A 2023 study developed a population pharmacokinetic model for this compound to better understand its absorption, distribution, metabolism, and excretion in humans. nih.govresearchgate.net |
| Synthesis | Methods for the synthesis of this compound and its esters have been developed, often starting from the natural alkaloid vincamine. prepchem.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCQLDAGNBFMJQ-QUCCMNQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950458 | |
| Record name | Eburnamenine-14-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27773-65-5 | |
| Record name | (+)-Apovincaminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27773-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apovincaminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027773655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eburnamenine-14-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3α,16α)-eburnamenine-14-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | APOVINCAMINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD6ZF4C86Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Derivatization Strategies
Total Synthesis Pathways of Apovincaminic Acid
The complete chemical synthesis of this compound can be achieved through various strategic approaches, often leveraging complex indole (B1671886) alkaloids as starting materials or key intermediates. These pathways are designed to construct the characteristic pentacyclic core of the eburnamenine (B1235447) skeleton.
Synthetic Routes from Vincamine (B1683053) and Related Eburnamenine Precursors
One of the primary routes to this compound involves the chemical transformation of vincamine, a major alkaloid found in the lesser periwinkle plant (Vinca minor). The synthesis of ethyl apovincaminate (vinpocetine) from vincamine illustrates this pathway, where this compound is a key intermediate. The process can involve dehydration of vincamine to yield apovincamine (B1665591), which is then hydrolyzed to form this compound. unimi.itscispace.com Alternatively, direct conversion of vincamine to this compound derivatives can be achieved. For instance, heating (+)-vincamine with ethanol (B145695) and sulfuric acid can lead to the formation of ethyl apovincaminate, implying the in-situ formation and subsequent esterification of this compound. mdpi.com This transformation can be performed in a "one-pot" synthesis, utilizing Lewis acids like ferric chloride to catalyze both the dehydration and transesterification of vincamine, achieving high product yields. semanticscholar.org
Another approach starts from eburnamonine, another eburnamenine-type alkaloid. The total synthesis of (±)-eburnamonine has been well-established and can serve as a precursor for this compound synthesis.
Alternative Synthetic Methodologies (e.g., Utilizing Tabersonine)
Tabersonine (B1681870), an aspidosperma-type indole alkaloid extracted from the seeds of Voacanga africana, presents an alternative and industrially appealing starting material for the synthesis of vinca (B1221190) alkaloids, including those of the eburnamenine class. acs.org The semi-synthesis of (+)-vincamine from (-)-tabersonine has been developed, a process that inherently provides access to this compound and its derivatives. acs.org
The general strategy involves the catalytic hydrogenation of (-)-tabersonine to yield (-)-vincadifformine. acs.org Subsequent oxidation of vincadifformine (B1218849) with a peroxy-compound leads to a molecular rearrangement in an acidic medium. This rearrangement transforms the aspidosperma skeleton into the eburnea framework, resulting in a mixture that can include apo-vincamine, a direct precursor to this compound. acs.org More specifically, a stereoselective synthesis has been elaborated for (+)-apovincaminic acid esters from intermediates derived from tabersonine. nih.gov This route highlights the versatility of tabersonine as a chiral starting material, circumventing the need for de novo creation of the molecule's complex stereochemistry. acs.org
Semi-synthetic Approaches for this compound Production
Semi-synthetic methods, which utilize naturally occurring precursors, are often more efficient for producing this compound. As mentioned previously, vincamine is a primary starting material for the semi-synthesis of vinpocetine (B1683063) (ethyl apovincaminate), a process that necessitates the formation of this compound. scispace.com The hydrolysis of vincamine or its derivatives is a common method to obtain this compound. For example, vinpocetine itself is rapidly metabolized in vivo to this compound, highlighting the lability of the ester group and the stability of the core acid structure. semanticscholar.orgresearchgate.net
Design and Synthesis of this compound Esters and Analogues
The carboxylic acid functional group of this compound provides a convenient handle for chemical modification, leading to the synthesis of a wide array of esters and analogues with tailored properties.
Synthesis of (Nitrooxy)alkyl Apovincaminates
A series of (nitrooxy)alkyl apovincaminates have been synthesized from this compound. researchgate.net These derivatives are prepared by reacting this compound with the corresponding (nitrooxy)alkylating agent. researchgate.net For example, the synthesis of 2-(nitrooxy)ethyl apovincaminate was achieved as part of a study to evaluate the effects of these derivatives on blood flow. researchgate.net The general synthetic procedure involves the esterification of this compound. researchgate.net The introduction of the nitrooxy moiety is of interest for its potential to release nitric oxide (NO), a known vasodilator. researchgate.net
| Compound | Starting Material | Key Reagents | Reference |
| (Nitrooxy)alkyl apovincaminates | This compound | (Nitrooxy)alkylating agent | researchgate.net |
| 2-(nitrooxy)ethyl apovincaminate | This compound | Not specified in abstract | researchgate.net |
Table 1: Synthesis of (Nitrooxy)alkyl Apovincaminates
Preparation of Hydroxyethyl (B10761427) and Acyloxyethyl Apovincaminates
Researchers have synthesized a series of trans-2'-hydroxyethyl and 2'-acyloxyethyl apovincaminates. These new esters were prepared either from the corresponding ethyl esters (4a and 7a) or from the sodium salt of the carboxylic acid. For instance, (3R,16S)-2'-hydroxyethyl apovincaminate was identified as a promising compound from this series. The synthesis of these derivatives often involves standard esterification procedures.
A study detailed the preparation of a series of trans-2'-hydroxyethyl and 2'-acyloxyethyl apovincaminates (compounds 4b-f and 7b-f). The synthesis was achieved through the reaction of the corresponding ethyl esters or the carboxylic acid sodium salt with the appropriate reagents. For the synthesis of the starting materials (11a, b), a new stereoselective trans-reduction was developed.
| Derivative Class | Synthetic Precursor | General Method | Key Finding | Reference |
| trans-2'-hydroxyethyl apovincaminates | Ethyl apovincaminates or this compound sodium salt | Esterification | (3R,16S)-2'-hydroxyethyl apovincaminate identified as promising | |
| trans-2'-acyloxyethyl apovincaminates | Ethyl apovincaminates or this compound sodium salt | Esterification | Synthesis of a series of derivatives (4b-f, 7b-f) |
Table 2: Synthesis of Hydroxyethyl and Acyloxyethyl Apovincaminates
Stereoselective Synthesis Techniques Applied to this compound Derivatives
The precise control of stereochemistry is paramount in the synthesis of complex molecules like this compound derivatives. Various methodologies have been employed to achieve high stereoselectivity, leading to the formation of specific enantiomers or diastereomers.
One notable approach involves the asymmetric total synthesis of (+)-apovincamine, a direct precursor to this compound derivatives. This synthesis begins with a Birch reduction-alkylation of a chiral benzamide, which establishes the initial stereocenter with high diastereomeric purity (>100:1). capes.gov.br This key step dictates the absolute stereochemistry of the final pentacyclic product.
Another strategy focuses on creating bridged derivatives. For instance, a δ-lactone bridged apovincamine derivative was synthesized from (+)-17,18-dehydroapovincamine in a two-step process. clockss.org The first step, an oxidative hydroboration, yields a mixture of (+)-18β-hydroxyapovincamine and (+)-17β-hydroxyapovincamine. clockss.org Following separation, the catalytic hydrogenation of the (+)-17β-hydroxyapovincamine isomer proceeds stereoselectively, affording the desired δ-lactone via spontaneous transesterification due to the spatial proximity of the carbomethoxy and hydroxyl groups. clockss.org
Further derivatization has been achieved through the synthesis of sulfonamides. In this process, (+)-vincamine and (+)-vinpocetine are chlorosulfonylated, and the resulting sulfonyl chlorides are converted into various sulfonamides. nih.gov The ester group of these sulfonamides can then be selectively modified, and reduction can lead to apovincaminol derivatives. nih.gov
A stereoselective method has also been developed for synthesizing (+)-apovincaminic acid esters from oxime esters, which serve as common intermediates. researchgate.net Additionally, processes have been outlined for the preparation of vincamine derivatives, including 20-deethyl-apovincamine, starting from an enamine, which is then condensed with methyl α-bromomethyl-acrylate, reduced with sodium borohydride, and subsequently oxidized. google.com
The table below summarizes key stereoselective transformations in the synthesis of this compound derivatives.
| Starting Material | Key Reaction(s) | Resulting Product | Stereochemical Outcome | Reference |
| Chiral Benzamide | Birch reduction-alkylation | Pentacyclic diene lactam (intermediate for (+)-Apovincamine) | High diastereomeric purity (>100:1) | capes.gov.br |
| (+)-17,18-Dehydroapovincamine | Oxidative hydroboration, Catalytic hydrogenation | δ-Lactone bridged apovincamine derivative | Selective formation of the lactone bridge | clockss.org |
| Enamine (1) | Condensation with methyl α-bromomethyl-acrylate, Reduction, Oxidation | 20-Deethyl-apovincamine | cis-fusion of D/E rings | google.com |
| Oxime esters (-)-4a, b | (Not detailed) | (+)-Apovincaminic acid esters | Stereoselective formation | researchgate.net |
Investigations into Co-crystal Formation for Related Chemical Entities (e.g., Apovincamine)
Co-crystallization has emerged as a significant strategy in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability, without altering their chemical structure. nih.gov In the context of apovincamine, extensive research has been conducted on its co-crystal formation with terephthalic acid.
A co-crystal of apovincamine and terephthalic acid in a 2:1 stoichiometric ratio has been successfully synthesized and characterized. researchgate.netresearchgate.net The formation of this new crystalline phase was confirmed through techniques such as liquid-assisted grinding. researchgate.net The resulting co-crystal exhibits significantly improved aqueous solubility and higher thermal stability compared to apovincamine alone, maintaining its crystallinity up to 200 °C. researchgate.net
The structural integrity of the co-crystal is maintained by a robust three-dimensional hydrogen-bonded network. researchgate.netresearchgate.net Single-crystal X-ray diffraction (XRD) analysis revealed that the co-crystal belongs to the triclinic crystal system with a P1 space group. researchgate.net The primary interactions stabilizing the crystal lattice are intermolecular hydrogen bonds, including O-H···N and C-H···O bonds, which form a supramolecular synthon. researchgate.net Hirshfeld surface analysis further elucidated the nature of these interactions, highlighting the importance of H···H, C−H···π, and the aforementioned hydrogen bonds in the crystal packing. researchgate.net
The table below presents a comparison of the crystallographic data for pure apovincamine and its co-crystal with terephthalic acid.
| Parameter | Apovincamine | Apovincamine-Terephthalic Acid Co-crystal | Reference |
| Crystal System | Monoclinic | Triclinic | researchgate.net |
| Space Group | P21 | P1 | researchgate.net |
| a (Å) | 9.2278(18) | 7.2450(14) | researchgate.net |
| b (Å) | 7.2792(15) | 10.380(2) | researchgate.net |
| c (Å) | 10.619(2) | 14.240(3) | researchgate.net |
| α (°) | 90 | 85.39(3) | researchgate.net |
| β (°) | 98.04(3) | 78.00(3) | researchgate.net |
| γ (°) | 90 | 73.18(3) | researchgate.net |
| Volume (ų) | 706.3(2) | 998.7(3) | researchgate.net |
| Z | 2 | 1 | researchgate.net |
These investigations underscore the value of co-crystal engineering as a tool to enhance the properties of vinca alkaloids and their derivatives.
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Apovincaminic Acid Quantification
Chromatographic methods form the backbone of analytical procedures for quantifying this compound, enabling its separation from complex biological samples. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have been widely employed, often coupled with sensitive detection systems.
Several HPLC-based methods have been developed for the accurate and precise determination of this compound in various biological fluids, primarily human and rat plasma. These methods typically involve sample preparation steps such as protein precipitation or solid-phase extraction (SPE) followed by chromatographic separation and detection.
One common approach utilizes reversed-phase HPLC with UV detection. For instance, a method employing a Zorbax SB-C18 column with a mobile phase consisting of methanol (B129727) and water (80:20) containing 0.2% formic acid, operated at a flow rate of 0.75 mL/min, has been reported for the quantification of this compound in human plasma researchgate.netnih.gov. This method achieved a linearity range of 4-240 ng/mL with a Limit of Quantification (LOQ) of 4 ng/mL, demonstrating good precision and accuracy researchgate.netnih.gov. Another HPLC method utilized a C18 column with UV detection at 311 nm, incorporating SPE with OASIS HLB cartridges for sample cleanup. This method established a linearity range of 2.4-240 ng/mL and an LOQ of 2.4 ng/mL, with precision and accuracy values ranging from 0.84-8.54% and 91.5-108.3%, respectively nih.gov. Further variations include the use of LiChrospher 60-RP-Select B columns with UV detection at 254 nm, achieving linearity from 5–300 ng/mL and an LOQ of 5 ng/mL nih.gov. An alternative method involved ion-pair extraction with a reversed-phase RP-8 column and UV detection at 254 nm, reporting a sensitivity of 20 ng/mL for this compound in plasma and urine samples nih.gov.
Table 1: Summary of HPLC Methodologies for this compound Quantification
| Feature | Source researchgate.netnih.gov | Source nih.gov | Source nih.gov | Source nih.gov |
| Column | Zorbax SB-C18 (250 mm × 4.6 mm, 5 μm) | C18 | LiChrospher 60-RP-Select B (125 × 3 mm, 5 μm) | RP-8 |
| Mobile Phase | Methanol/Water (80:20) with 0.2% Formic Acid | Not specified (UV detection) | Not specified (UV detection) | Acetonitrile-0.0075 M Phosphate Buffer (28:72) pH 3.5 |
| Flow Rate | 0.75 mL/min | Not specified | Not specified | Not specified |
| Detection | Mass Spectrometry (MS) | UV (311 nm) | UV (254 nm) | UV (254 nm) |
| Sample Prep. | Protein precipitation with methanol | SPE with OASIS HLB cartridges | Not specified | Ion pair extraction with tetrabutylammonium (B224687) hydroxide |
| Linearity Range | 4-240 ng/mL | 2.4-240 ng/mL | 5–300 ng/mL | Not specified (Sensitivity 20 ng/mL) |
| LOQ | 4 ng/mL | 2.4 ng/mL | 5 ng/mL | Not specified |
| Precision (RSD) | < 5.2% (within-run), < 10% (between-run) | 0.84-8.54% | Not specified | Not specified |
| Accuracy (RE) | Not specified | 91.5-108.3% | Not specified | Not specified |
UPLC offers advantages over traditional HPLC, including faster analysis times, higher resolution, and reduced solvent consumption. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has become a preferred technique for the simultaneous determination of vinpocetine (B1683063) and its metabolite, this compound, in complex matrices such as rat plasma and brain tissue researchgate.netmagtechjournal.comnih.govoup.comx-mol.comoup.com.
A typical UPLC-MS/MS method employs a Waters ACQUITY UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm) with a methanol-water gradient elution at a flow rate of approximately 0.20 mL/min researchgate.netnih.govoup.comx-mol.comoup.com. Such methods have demonstrated excellent linearity, with reported ranges for this compound typically spanning from approximately 0.103 ng/mL to over 200 ng/mL, depending on the specific study and sample matrix researchgate.netmagtechjournal.comnih.govresearchgate.net. For instance, a method reported linearity from 0.103 to 6.18 ng/mL for AVA in rat brain regions, with intra-day precision (RSD) within 11.8% and accuracy (RE) between 2.7% and 9.5% nih.gov. Another study achieved linearity for AVA from 0.80 to 298 ng/mL in rat plasma, with precision within 12.9% and accuracy ranging from -7.9% to 5.6% magtechjournal.com. A sensitive LC-MS/MS method achieved an LOQ of 10.61 μg·L⁻¹ for AVA in human plasma, with linearity up to 424.40 μg·L⁻¹ and intra-/inter-day variances less than 6.8% semanticscholar.org.
Table 2: Summary of UPLC-MS/MS Methodologies for this compound Quantification
| Feature | Source researchgate.netnih.govoup.comx-mol.comoup.com | Source magtechjournal.com | Source nih.gov | Source researchgate.net | Source semanticscholar.org |
| Column | Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) | Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm) | C(18) | Agilent Zorbax XDB-C18 | Not specified |
| Mobile Phase | Methanol-Water Gradient | Methanol-Water Gradient | Not specified | Acetonitrile (B52724) and 0.2% Formic Acid | Methanol-Water (8:92) with 2 mmol·L-1 NH4Ac |
| Flow Rate | 0.20 mL/min | 0.20 mL/min | Not specified | Not specified | Not specified |
| Detection | MS/MS (MRM) | MS/MS (MRM) | MS/MS (MRM) | MS/MS (MRM) | MS/MS (MRM) |
| MRM Transitions | 323→280 (AVA) | Not specified | 323.2→280.2 (AVA) | 323.2→236.1/280.2 (AVA) | Not specified |
| Linearity Range | 0.103-6.18 ng/mL (AVA) | 0.80-298 ng/mL (AVA) | 1.0-200.0 ng/mL (AVA) | 1.0-200.0 ng/mL (AVA) | 10.61-424.40 μg·L-1 (AVA) |
| LOQ | Not specified | Not specified | Not specified | Not specified | 10.61 μg·L-1 (AVA) |
| Precision (RSD) | Within 11.8% | Within 12.9% | Not specified | Not specified | Less than 6.8% |
| Accuracy (RE) | 2.7% to 9.5% (AVA) | -7.9% to 5.6% (AVA) | Not specified | Not specified | Not specified |
Mass Spectrometry Applications in this compound Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides the high sensitivity and selectivity required for detecting and quantifying this compound in complex biological samples. Tandem mass spectrometry (MS/MS) further enhances specificity by employing multiple stages of mass analysis.
LC-MS methods have been foundational for this compound analysis, offering a significant improvement in sensitivity and selectivity over UV detection alone. These techniques are employed for the quantification of AVA in plasma and other biological matrices researchgate.netnih.govchinjmap.com. By coupling liquid chromatography with mass spectrometry, researchers can achieve the necessary detection limits for pharmacokinetic studies. Early methods utilized HPLC coupled with MS for the determination of this compound in human plasma nih.govchinjmap.com.
Tandem mass spectrometry (MS/MS) represents a powerful tool for the precise quantification of this compound, enabling the monitoring of specific precursor-to-product ion transitions. This approach significantly reduces interference from matrix components, leading to enhanced specificity and sensitivity.
Both LC-MS/MS and UPLC-MS/MS methods are commonly utilized. A typical LC-MS/MS setup for this compound quantification involves using a C18 column and a mobile phase composed of acetonitrile and an aqueous buffer, often containing ammonium (B1175870) acetate (B1210297) or formic acid researchgate.netsemanticscholar.orgnih.govjoac.info. For instance, a method using a Zorbax SB-CN column with a mobile phase of methanol and 10 mM ammonium acetate with 0.1% formic acid (70:30) was developed for human plasma, employing positive ion electrospray ionization (ESI) joac.info. UPLC-MS/MS methods, as described previously, utilize advanced UPLC columns and gradient elution for rapid separation, coupled with tandem mass spectrometers for detection researchgate.netmagtechjournal.comnih.govoup.comx-mol.comoup.com. These methods often employ Phenacetin or other suitable compounds as internal standards for improved quantitative accuracy researchgate.netmagtechjournal.comnih.govoup.comx-mol.comoup.com.
The Multiple Reaction Monitoring (MRM) mode is a cornerstone of quantitative MS/MS analysis. In this mode, the mass spectrometer is programmed to select a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) and then fragment it into characteristic product ions. By monitoring these specific transitions, highly selective and sensitive detection of the analyte is achieved researchgate.netnih.govresearchgate.netsemanticscholar.orgnih.govjoac.info.
For this compound (AVA), common precursor ions are around m/z 323. For example, transitions such as m/z 323.2→280.2 or m/z 323.2→236.1 have been reported for AVA in various studies researchgate.netnih.govjoac.info. Similarly, for Vinpocetine (VP), a precursor ion of m/z 351 is typically monitored, with transitions like m/z 351.4→280.1 or m/z 351.4→280.2 nih.govjoac.info. The use of MRM allows for the simultaneous quantification of both vinpocetine and its metabolite, this compound, within a single analytical run, which is highly efficient for pharmacokinetic investigations nih.govjoac.info.
Tandem Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)
Validation Parameters for Analytical Methods in Research Contexts
The validation of analytical methods is paramount to ensure the reliability, accuracy, and precision of quantitative measurements. For this compound, several key parameters are assessed to confirm the suitability of a method for its intended research application.
Assessment of Sensitivity, Selectivity, Accuracy, and Precision
Sensitivity refers to the ability of an analytical method to detect and quantify low concentrations of this compound. Selectivity ensures that the method can accurately measure this compound in the presence of other components in the biological matrix, such as endogenous compounds, other metabolites, or drug formulations. Accuracy reflects the closeness of agreement between the measured value and the true value, often assessed by analyzing spiked samples or comparing results with a reference method. Precision quantifies the degree of agreement among individual measurements when the method is applied repeatedly to the same sample. This is typically evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision).
Research studies have demonstrated the successful validation of methods for this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. For instance, an HPLC-MS/MS method developed for this compound in rat plasma was validated for its sensitivity, selectivity, accuracy, and precision researchgate.net. Another LC-MS/MS method for this compound in human plasma achieved intra-day and inter-day variances of less than 6.8% and an average method recovery of 97.48%, indicating good accuracy and precision researchgate.net. Similarly, an HPLC-MS method reported a linearity domain between 4 and 240 ng/mL, with accuracy and precision less than 5.2% for within-run assays and 10% for between-run assays researchgate.netnih.gov.
Determination of Linearity and Lower Limit of Quantification (LLOQ)
Linearity describes the ability of the method to obtain test results that are directly proportional to the concentration of this compound within a given range. This is typically assessed by constructing calibration curves using standards at various concentrations. The Lower Limit of Quantification (LLOQ) is the lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy.
Studies have reported various linear ranges and LLOQs for this compound. For example, one HPLC-MS/MS method established a linear dynamic range of 0.5-500 ng/mL with a mean correlation coefficient (r) of 0.9984 researchgate.net. Another UPLC-MS/MS method for rat brain tissue analysis reported linearity in the concentration range of 0.103 to 6.18 ng/mL for this compound, with an LLOQ of 0.516 ng/mL oup.com. A different HPLC-MS method defined a linearity domain between 4 and 240 ng/mL, with an LLOQ of 4 ng/mL researchgate.netnih.gov. Furthermore, an LC-MS/MS method for human plasma reported an LLOQ of 10.61 μg·L⁻¹ with a linear calibration curve obtained in the concentration range of 10.61-424.40 μg·L⁻¹ (r = 0.9993) researchgate.net.
Application of Analytical Methods in Preclinical Biological Sample Analysis
The validated analytical methods are crucial for the quantitative analysis of this compound in various preclinical biological samples, including animal plasma and brain tissue. These analyses are fundamental for pharmacokinetic studies, which investigate how a drug or its metabolite is absorbed, distributed, metabolized, and excreted by the body.
Plasma Analysis: Methods have been successfully applied to quantify this compound in plasma samples from various species, including rats and humans, to support pharmacokinetic studies researchgate.netresearchgate.netresearchgate.netnih.gov. For instance, an HPLC-MS/MS method was used to analyze this compound in rat plasma after intravenous and oral administration of vinpocetine, enabling the determination of its pharmacokinetic profile researchgate.net. Similarly, an HPLC-MS method was utilized in a bioequivalence study of vinpocetine in human plasma researchgate.netnih.gov.
Brain Tissue Analysis: The distribution of this compound within the brain is also a significant area of research. A UPLC-MS/MS method has been developed and validated for the simultaneous determination of this compound in different rat brain regions, such as the hypothalamus, corpus striatum, and cerebral cortex oup.comoup.com. This allows for the investigation of its brain tissue distribution and potential neuroprotective effects.
Urine Analysis: While less detailed information is available in the provided snippets specifically for this compound in urine, general methods for this compound and related compounds in urine have been described, suggesting its potential application in analyzing excretion pathways nih.gov.
The following table summarizes key validation parameters reported for analytical methods used to quantify this compound:
| Method Type | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (RSD%) | Accuracy (%) | Reference |
| HPLC-MS/MS | Rat Plasma | 0.5 - 500 | Not specified | < 8.55 | Not specified | researchgate.net |
| UPLC-MS/MS | Rat Plasma | 0.80 - 298 | Not specified | < 6.8 | -7.9 to 5.6 | researchgate.net |
| HPLC-MS | Human Plasma | 4 - 240 | 4 | < 5.2 (within-run), < 10 (between-run) | Not specified | researchgate.netnih.gov |
| LC-MS/MS | Human Plasma | 10.61 - 424.40 (μg·L⁻¹) | 10.61 (μg·L⁻¹) | < 6.8 | Not specified | researchgate.net |
| UPLC-MS/MS | Rat Brain Tissue | 0.103 - 6.18 | 0.516 | Within ±15% | Within ±15% | oup.com |
| HPLC | Human Plasma | 5.00 - 300 | Not specified | < 7.00 | 95.9 - 116 | researchgate.net |
| HPLC | Human Plasma | 2.4 - 240 | 2.4 | 0.84 - 8.54 | 91.5 - 108.3 | researchgate.net |
Preclinical Pharmacological and Biological Studies
Apovincaminic Acid as an Active Metabolite in Animal Systems
This compound (AVA) is recognized as a principal active metabolite of vinpocetine (B1683063) (VP) in preclinical research glpbio.comnih.govmedchemexpress.comnih.govefda.gov.etnih.govmdpi.comoup.comresearchgate.net. In animal models, AVA has demonstrated neuroprotective properties, suggesting it plays a direct role in the pharmacological effects observed with vinpocetine administration glpbio.comnih.gov. Studies utilizing rat models of neurotoxicity have shown that this compound can effectively attenuate behavioral deficits, reduce the size of lesions, and decrease the activation of microglia glpbio.com. Consequently, AVA is often employed as a surrogate marker for assessing exposure to vinpocetine due to its established status as a major active metabolite nih.gov.
Preclinical Pharmacokinetic Investigations in Animal Models
Preclinical pharmacokinetic studies provide crucial insights into how this compound behaves within the body, including its absorption, distribution, and elimination.
Absorption and Distribution Studies (e.g., Brain Tissue Distribution in Rats)
In preclinical investigations involving rats, this compound has shown moderate oral absorption. Studies indicate that oral administration results in approximately 50% absorption compared to intravenous administration glpbio.commedchemexpress.com. The parent compound, vinpocetine, is rapidly absorbed in rats, with peak plasma and tissue concentrations typically observed within two hours of oral administration nih.gov. The formation of this compound following oral vinpocetine administration in rats is also rapid, with peak plasma concentrations often detected around one hour post-administration nih.gov.
Distribution studies have specifically examined the presence of this compound within different regions of the rat brain. These studies have revealed that AVA is present in various brain areas, with higher concentrations detected in the hypothalamus, striatum, and cortex when compared to the cerebellum and hippocampus medchemexpress.comresearchgate.netnih.govoup.com. Notably, the elimination of AVA from brain tissue in rats is considerably slower than that of vinpocetine, with AVA levels being maintained in the brain for over 12 hours researchgate.netnih.gov. Vinpocetine itself is known to readily cross the blood-brain barrier, facilitating its entry into brain tissue and subsequent metabolism mdpi.com.
Table 1: this compound Distribution in Rat Brain Regions
| Brain Region | Relative Concentration |
| Hypothalamus | Higher |
| Striatum | Higher |
| Cortex | Higher |
| Cerebellum | Lower |
| Hippocampus | Lower |
Data compiled from studies investigating vinpocetine and its metabolite this compound in rats medchemexpress.comresearchgate.netnih.govoup.com.
Elimination Pathways in Preclinical Species
In preclinical studies conducted in rats, the elimination of vinpocetine and its metabolites, including this compound, occurs through both urinary and fecal excretion routes nih.govefda.gov.et. Following oral administration in rats, approximately 47% of the administered dose was recovered in the urine and 34% in the feces within a 48-hour period nih.gov. Biliary excretion also contributes to the elimination process, with less than 5% of the dose recovered in bile within 9 hours in rat studies nih.gov. In both rats and dogs, the majority of the radiolabeled dose was found to originate from bile, although significant enterohepatic circulation was not definitively confirmed efda.gov.et. Renal elimination is recognized as a pathway for this compound researchgate.net.
Table 2: Excretion Recovery of Vinpocetine/Metabolites in Rats (48 hours post-dose)
| Excretion Route | Percentage of Dose Recovered |
| Urine | ~47% |
| Feces | ~34% |
| Bile | <5% (within 9 hours) |
Data compiled from rat studies nih.govefda.gov.et.
Metabolism Research (In Vitro and Preclinical In Vivo)
Metabolism studies are essential for understanding how a compound is processed by the body. This compound is primarily studied as a metabolite of vinpocetine, formed through specific metabolic pathways.
Enzymatic Hydrolysis Pathways
This compound is primarily formed through the enzymatic de-esterification, or hydrolysis, of vinpocetine in vivo nih.govefda.gov.etmdpi.comoup.com. This hydrolysis represents a significant metabolic transformation, with studies indicating that approximately 75% of vinpocetine is converted into this compound nih.govoup.com. Ester cleavage is identified as the principal route of elimination for vinpocetine, leading to the generation of this compound researchgate.netnih.gov.
Identification of Minor Metabolites in Animal Systems
While this compound is recognized as the major metabolite of vinpocetine, other minor metabolites have been identified in preclinical studies, particularly in species such as dogs and humans. These include compounds such as hydroxyvinpocetine, hydroxyl-apovincaminic acid, and dihydroxy-vinpocetine-glycinate, which may also exist as glucuronide and sulfate (B86663) conjugates nih.gov. The provided literature primarily focuses on this compound as a metabolite of vinpocetine, with less specific detail available regarding the identification of minor metabolites derived directly from this compound itself within animal systems.
Compound List:
this compound (AVA)
Vinpocetine (VP)
Brovincamine
Vindebumol (RU-24722)
Methylenemethoxyapovincaminate (MR-711)
Hydroxyvinpocetine
Hydroxyl-apovincaminic acid
Dihydroxy-vinpocetine-glycinate
Neuroprotective Mechanisms in Preclinical Models
Modulation of Neuronal Signaling Pathways in Animal Models
Peripheral Benzodiazepine (B76468) Receptor Engagement
Vinpocetine, a compound closely related to this compound, has demonstrated significant interaction with peripheral benzodiazepine binding sites (PBBS), also known as the Translocator Protein 18 kDa (TSPO) science.govnih.gov. TSPO is a mitochondrial protein implicated in various cellular functions, including neuroinflammation nih.govresearchgate.netacs.orgnih.gov. Preclinical investigations using positron emission tomography (PET) in non-human primates revealed that pretreatment with vinpocetine substantially reduced the brain uptake of [11C]PK11195, a known radioligand for PBBS. Conversely, pretreatment with PK11195 increased the brain uptake of [11C]vinpocetine. These findings suggest that vinpocetine acts as a potent ligand for PBBS, indicating that its pharmacological actions may involve the modulation of glial cell functions nih.gov.
Antioxidant Activity in Preclinical Contexts (e.g., Inhibition of Lipid Peroxidation)
This compound, through its parent compound vinpocetine, exhibits notable antioxidant properties in preclinical settings mdpi.comresearchgate.netchiro.orgnih.govscientificarchives.com. In various animal models, vinpocetine has been shown to inhibit the formation of reactive oxygen species (ROS) and to scavenge hydroxyl radicals effectively researchgate.netchiro.org. Specifically, studies have demonstrated its capacity to inhibit lipid peroxidation in synaptosomes derived from murine brain tissue chiro.org. Furthermore, vinpocetine has provided protection against global anoxia and hypoxia in animal models, leading to a significant reduction in areas of neuronal necrosis, in some instances by up to 60% chiro.org. Its antioxidant effects have also been observed in models of inflammation, such as acetic acid-induced colitis in mice, where it contributed to mitigating oxidative stress mdpi.comresearchgate.net. The neuroprotective effects of vinpocetine are often attributed to these inherent antioxidant capabilities researchgate.net.
Table 1: Antioxidant Activity of Vinpocetine in Preclinical Models
| Study Focus | Model/System | Key Finding | Citation |
| Inhibition of Lipid Peroxidation | Murine brain synaptosomes | Vinpocetine inhibited lipid peroxidation. | chiro.org |
| Reactive Oxygen Species (ROS) Formation | Animal models | Vinpocetine inhibited the formation of reactive oxygen species and lipid peroxidation. | researchgate.net |
| Protection against Anoxia/Hypoxia | Animal models | Vinpocetine protected against global anoxia and hypoxia, reducing neuronal necrosis by up to 60%. | chiro.org |
| Oxidative Stress Mitigation | Mouse model of acetic acid-induced colitis | Vinpocetine demonstrated antioxidant effects, contributing to the mitigation of oxidative stress. | mdpi.com |
Effects on Cerebral Circulation in Animal Models
Vinpocetine and its derivatives, including this compound ethylester, have been extensively studied for their impact on cerebral circulation in animal models tmc.edunih.govresearchgate.netscispace.comnih.govregulations.gov. This compound ethylester, for instance, induced peripheral vasodilation in canine studies, leading to increased vertebral and femoral blood flow while decreasing renal blood flow. The differential increase in vertebral blood flow suggested a selective action on cerebral vasculature nih.gov. Vinpocetine itself is recognized as a cerebral vasodilator, capable of selectively enhancing regional cerebral blood flow without significantly altering systemic blood pressure tmc.edunih.gov. Preclinical research indicates that vinpocetine can improve cerebral blood flow and metabolism, particularly in areas affected by ischemia, and reduce neurodegeneration linked to reduced blood flow nih.gov. The proposed mechanism involves the selective inhibition of brain phosphodiesterase type 1 (PDE1), which supports cerebral vascular dilation and the restoration of blood flow in ischemic regions tmc.edu. A derivative, VA-045, has also been investigated for its effects on cerebral blood flow in aged rats tmc.eduacs.org.
Table 2: Effects of Vinpocetine and Derivatives on Cerebral Circulation
| Compound / Derivative | Animal Model / System | Observed Effect on Cerebral Circulation | Citation |
| This compound ethylester (RGH-4405) | Dogs | Increased vertebral blood flow, increased femoral blood flow, decreased renal blood flow. | nih.gov |
| Vinpocetine | Various animal models | Selectively enhances regional cerebral blood flow. | tmc.edu |
| Vinpocetine | Stroke patients | Increases cerebral blood flow and metabolism in the penumbra zone. | nih.gov |
| VA-045 (this compound derivative) | Rats | Studied for effects on age-related impairment, including cerebral blood flow. | tmc.eduacs.org |
Influence on Inflammatory Pathways in Preclinical Studies
Vinpocetine has demonstrated significant anti-inflammatory effects in both in vitro and in vivo preclinical models mdpi.comnih.govscientificarchives.comnih.gov. Its mechanism of action involves the inhibition of key inflammatory mediators and pathways, including the tumor necrosis factor alpha (TNF-α) signaling pathway and the nuclear factor-kappa B (NF-κB) signaling cascade mdpi.comnih.govscientificarchives.comnih.govnutrahacker.com. In animal models of inflammation, such as acetic acid-induced colitis, vinpocetine reduced inflammatory markers like colon edema, myeloperoxidase activity, and pro-inflammatory cytokine production mdpi.com. It has also been shown to inhibit inflammatory signaling cascades and proinflammatory cytokines in studies related to atherosclerosis mdpi.com. In a mouse model of psoriasis, topical vinpocetine treatment led to a marked reduction in inflammatory biomarkers, including TNF-α, IL-8, IL-17A, IL-23, IL-37, NF-κB, and transforming growth factor-β1 nih.govunar.ac.id. Furthermore, vinpocetine's ability to inhibit Toll-like receptor 4 (TLR-4) and the transcriptional process of NF-κB contributes to its anti-inflammatory action by limiting the production of chemotactic cytokines nih.govunar.ac.id. Vincamine, a related alkaloid, has also shown protective effects against inflammation by inhibiting the Nrf2/NF-κB signaling cascade in models of LPS-induced lung inflammation nih.gov.
Table 3: Anti-inflammatory Effects of Vinpocetine and Vincamine in Preclinical Studies
| Compound | Inflammatory Pathway / Mediator Targeted | Observed Effect | Preclinical Model / System | Citation |
| Vinpocetine | TNF-α signaling pathway | Inhibition | In vitro and in vivo studies; Mouse model of acetic acid-induced colitis; Atherosclerosis research | mdpi.comnih.govscientificarchives.com |
| Vinpocetine | NF-κB activation | Inhibition | In vitro and in vivo studies; Mouse model of acetic acid-induced colitis; Psoriasis mouse model | mdpi.comnih.govscientificarchives.comnih.govnutrahacker.comunar.ac.id |
| Vinpocetine | Proinflammatory cytokines | Reduction | Mouse model of acetic acid-induced colitis | mdpi.com |
| Vinpocetine | IL-8, IL-17A, IL-23, IL-37, TGF-β1 | Diminished | Mouse model of psoriasis | nih.govunar.ac.id |
| Vincamine | Nrf2/NF-κB signaling cascade | Inhibition | LPS-induced lung inflammation | nih.gov |
Preclinical Studies on Wound Healing Potential of Derivatives
Alkaloids from Vinca (B1221190) species, including vincamine and its semi-synthetic derivative vinpocetine (an ester of this compound), have been associated with wound healing properties in preclinical research nih.govd-nb.infospringermedizin.dethescipub.com. Extracts derived from Vinca species have exhibited wound healing activities nih.govspringermedizin.dethescipub.com. A notable study demonstrated that the ethanol (B145695) extract of Vinca rosea (Catharanthus roseus) significantly promoted wound healing and closure in diabetic rats when compared to the standard treatment mupirocin. In this research, the Vinca rosea extract treatment led to a statistically significant reduction in wound size (P<0.001) and a concurrent increase in granulation tissue weight and hydroxyproline (B1673980) content (P<0.001) thescipub.com. These findings suggest that compounds related to this compound and its precursors possess potential therapeutic benefits for wound repair.
Structure Activity Relationships Sar and Theoretical Studies
Impact of Chemical Modifications on Biological Activity and Pharmacological Profile
Modifications to the core structure of apovincaminic acid, particularly at the carboxylic acid moiety, have been explored to enhance or alter its pharmacological profile.
Esterification of the carboxylic acid group of this compound derivatives has been a common strategy to influence their activity and pharmacokinetic properties. For instance, studies on trans-apovincaminic acid esters have demonstrated their potential as antioxidant agents by inhibiting lipid peroxidation (LPO) researchgate.net. The introduction of various ester groups can modulate the compound's lipophilicity, which in turn affects its ability to penetrate cell membranes and reach target sites mdpi.comacs.orggla.ac.uk.
Table 1: Antioxidant Activity of this compound Ester Derivatives
This table presents data on the inhibitory concentration (IC₅₀) of various this compound derivatives against Fe²⁺-induced lipid peroxidation in rat brain homogenate, indicating their antioxidant efficacy researchgate.net. Lower IC₅₀ values signify greater potency.
| Compound | R Group | Salt | IC₅₀ (µM) [Fe²⁺-induced LPO] |
| (3S,16R)-trans-Apovincaminic Esters | |||
| 4b | HO(CH)₂- | HCl | 9.1 (6.1–12.1) |
| 4c | CH₃CO(CH)₂- | HCl | 3.4 (2.3–4.9) |
| 4d | CH₃CO(CH)₂- | HCl | 5.0 (3.5–6.5) |
| 4e | CH₃CO(CH)₂- | HCl | 3.8 (2.7–4.9) |
| 4f | 4-ClCHCO(CH)₂- | CHSO₄C | 2.7 (1.8–3.6) |
| (3R,16S)-trans-Apovincaminic Esters | |||
| 7b | HO(CH)₂- | (+)-tartaric acid | 7.0 (5.0–9.1) |
| 7c | CH₃CO(CH)₂- | HCl | 3.6 (2.3–4.9) |
| 7d | CH₃CO(CH)₂- | HCl | 5.0 (3.6–6.4) |
| 7e | CH₃CO(CH)₂- | HCl | 3.8 (2.7–4.9) |
| 7f | 4-ClCHCO(CH)₂- | CHSO₄C | 2.7 (1.8–3.6) |
| Reference Compounds | |||
| Vinpocetine (B1683063) (1) | Ethyl ester | - | 137 (75.2–199) |
| Idebenone | - | - | 1.3 (0.9–1.6) |
| BHT | - | - | 3.2 (2.1–4.4) |
Note: Values are expressed as means of IC₅₀ in µM, with confidence intervals in parentheses.
The nature of the ester substituent significantly impacts the activity and physicochemical properties of this compound derivatives. For instance, esterification with acyl groups, such as acetyl or 4-chlorobenzoyl, generally enhanced the inhibitory potency against LPO compared to the parent hydroxyethyl (B10761427) ester researchgate.net. This modification also influences lipophilicity, a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME) mdpi.compg.edu.plmdpi.comdrughunter.comexplorationpub.com.
The lipophilicity of this compound itself is also influenced by its stereochemistry. Studies comparing cis and trans epimers have shown considerable differences in their lipophilicity profiles, particularly in the ratio of lipophilicity between their non-charged and zwitterionic forms. For cis-apovincaminic acid, the non-charged microspecies is approximately 30,900 times more lipophilic than its zwitterionic isomer, while for the trans-epimer, this ratio is around 15,800 semmelweis.hu. These variations in lipophilicity can affect how the compounds interact with biological membranes and target proteins.
Table 2: Lipophilicity Comparison of this compound Epimers
This table illustrates the significant difference in lipophilicity between the non-charged and zwitterionic forms of cis- and trans-apovincaminic acid, highlighting the impact of stereochemistry on this property semmelweis.hu.
| Epimer | Ratio of Lipophilicity (Non-charged : Zwitterionic Microspecies) |
| cis-Apovincaminic acid | ~30,900 : 1 |
| trans-Apovincaminic acid | ~15,800 : 1 |
Stereochemical Considerations in this compound Activity
The eburnane skeleton of this compound and its derivatives possesses multiple chiral centers, making stereochemistry a critical factor in determining biological activity ontosight.aisemanticscholar.orgresearchgate.net. Research has shown that specific configurations, such as the (3R,16S) or (3S,16R) stereochemistry found in trans-apovincaminates, are essential for potent neuroprotective and antiamnesic activities researchgate.net. The synthesis and evaluation of both cis and trans isomers have been undertaken to understand these stereochemical requirements semanticscholar.orgresearchgate.net. Differences in stereochemistry can also influence lipophilicity and metabolic pathways semmelweis.huresearchgate.net.
Computational Chemistry Approaches in Drug Design
Computational chemistry plays a vital role in modern drug discovery by providing predictive tools to understand molecular interactions and guide the design of new therapeutic agents.
Molecular docking is a widely used computational technique that predicts the preferred orientation of one molecule (ligand) to another (protein) when bound to each other to form a stable complex mdpi.comlongdom.orgbiorxiv.orgnih.gov. This method is instrumental in identifying potential protein targets for this compound derivatives and understanding the molecular basis of their binding and activity mdpi.combiorxiv.org. By simulating how a compound fits into the active site of a target protein, researchers can estimate binding affinities and identify key interactions, thereby accelerating the drug discovery process nih.govresearchgate.net. Docking studies can also help in predicting the binding modes and validating interactions between compounds and their targets nih.gov.
Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool that visualizes the distribution of electrostatic potential around a molecule. It helps in understanding molecular reactivity, predicting sites of electrophilic or nucleophilic attack, and elucidating noncovalent interactions crucial for drug-receptor binding chemrxiv.orgchemrxiv.orgnih.gov. MESP maps can highlight electron-rich (negative potential) and electron-deficient (positive potential) regions of a molecule, providing insights into how it might interact with biological targets chemrxiv.orgnih.gov. Techniques like Electrostatic Complementarity (EC) scoring and mapping can further refine these predictions, offering a way to assess the electrostatic match between a ligand and a protein's binding pocket, thereby guiding ligand design and predicting activity cresset-group.com.
Compound List
this compound (AVA)
this compound phthalidyl ester hydrochloride
Vinpocetine (ethyl apovincaminate)
(3S,16R)-trans-Apovincaminic acid derivatives (e.g., 4b-f)
(3R,16S)-trans-Apovincaminic acid derivatives (e.g., 7b-f)
Idebenone (Reference compound)
BHT (Butylated hydroxytoluene) (Reference compound)
Conformational Analysis
Conformational analysis is crucial for understanding the three-dimensional structure of molecules and how their shape influences their properties and interactions. For complex molecules like this compound, which possesses multiple chiral centers, a thorough conformational analysis aims to identify the most stable spatial arrangements (conformations) and their relative energy levels. This typically involves computational methods, such as molecular mechanics or quantum chemical calculations, to explore the potential energy surface of the molecule.
The process involves identifying rotatable bonds and systematically rotating them to map out different possible arrangements. The resulting conformations are then minimized to find their local energy minima. The lowest energy conformation is generally considered the most stable and often the biologically relevant one. Studies on similar complex organic molecules often reveal a variety of accessible conformations, with subtle differences in energy dictating their prevalence unicamp.brresearchgate.netmdpi.com. For this compound, specific studies detailing its conformational analysis are not extensively detailed in the provided search results, but the principles involve exploring the dihedral angles within its polycyclic structure to determine preferred spatial orientations.
Hirshfeld Surface Analysis and Intermolecular Interaction Studies
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the nature and extent of intermolecular interactions in crystalline solids. It provides a detailed insight into how molecules pack together in a crystal lattice, which is governed by a complex interplay of forces, including hydrogen bonding, van der Waals forces, and π-π stacking.
Intermolecular Interactions in Apovincamine Co-crystals: Research on co-crystals of apovincamine (a related compound) has shed light on the types of intermolecular interactions that can stabilize such crystalline structures researchgate.net. In these studies, Hirshfeld surface analysis revealed that the crystal lattices are primarily stabilized by:
C−H···π interactions: These involve hydrogen atoms bonded to carbon atoms interacting with the electron clouds of aromatic rings.
C-H···O interactions: These occur between a hydrogen atom attached to a carbon and an oxygen atom.
O-H···N interactions: These are strong hydrogen bonds formed between a hydroxyl group (O-H) and a nitrogen atom.
The analysis of Hirshfeld surfaces and their corresponding 2D fingerprint plots allows for the deconvolution of these interactions, showing the percentage contribution of each type to the total surface area. For example, a study on a related compound indicated that H···H interactions constituted the largest portion of the Hirshfeld surface, followed by C···H/H···C interactions tubitak.gov.tr.
General Principles of Hirshfeld Surface Analysis: Hirshfeld surfaces are generated by mapping the normalized contact distance (dnorm) onto the molecular surface. This mapping uses a color scale where red spots indicate contacts shorter than the sum of the van der Waals radii (strong interactions), white areas represent contacts close to the van der Waals radii, and blue areas denote contacts longer than the van der Waals radii (weaker interactions) mdpi.comscirp.org. The 2D fingerprint plots provide a more detailed breakdown of these interactions, showing the distribution of di (distance from the surface point to the nearest nucleus inside the surface) and de (distance to the nearest nucleus outside the surface).
While specific Hirshfeld surface analyses for this compound itself are not explicitly detailed in the provided search results, the methodologies and types of interactions identified in related studies provide a framework for understanding its potential crystalline behavior researchgate.nettubitak.gov.trmdpi.comscirp.orgmdpi.com. These analyses are crucial for understanding solid-state properties, crystal engineering, and the design of new materials.
Emerging Research Areas and Future Directions
Development of Novel Apovincaminic Acid Derivatives with Enhanced Preclinical Profiles
The development of novel derivatives of this compound is a promising strategy to enhance its therapeutic properties and overcome limitations of the parent compound. Researchers are actively synthesizing and evaluating new analogs with the goal of improving bioactivity, selectivity, and pharmacokinetic profiles.
One area of focus has been the synthesis of various ester derivatives. For instance, a series of trans-2′-hydroxyethyl and 2′-acyloxyethyl apovincaminates have been synthesized and evaluated for their antioxidant and cognitive-enhancing effects. researchgate.net Among these, (3R,16S)-2′-hydroxyethyl apovincaminate was identified as a particularly promising compound due to its potent neuroprotective and antiamnesic activities observed in preclinical models. researchgate.net The esterification of the carboxylic acid group can enhance the lipophilicity of the compounds, which may contribute to their increased inhibitory potency against lipid peroxidation. researchgate.net
Another example is the synthesis of a phthalidyl derivative of this compound, specifically (3 alpha,16 alpha)-eburnamenine-14 carboxylic acid phthalidyl ester. nih.gov Preclinical evaluation of this derivative demonstrated a higher peripheral and central vasodilator action compared to vincamine (B1683053). nih.gov Furthermore, this compound exhibited lower acute toxicity, highlighting a potentially improved safety profile. nih.gov
The table below summarizes key findings for these novel derivatives:
| Derivative | Key Preclinical Findings | Potential Enhancement |
|---|---|---|
| (3R,16S)-2′-hydroxyethyl apovincaminate | Potent neuroprotective and antiamnesic activities. researchgate.net | Improved cognitive enhancement and neuroprotection. |
| (3 alpha,16 alpha)-eburnamenine-14 carboxylic acid phthalidyl ester | Higher vasodilator action and lower acute toxicity compared to vincamine. nih.gov | Enhanced circulatory effects with a better safety profile. |
These studies underscore the potential for targeted chemical modifications of the this compound scaffold to yield new therapeutic candidates with superior preclinical characteristics.
Advanced Mechanistic Elucidation at the Molecular and Cellular Levels
A deeper understanding of the molecular and cellular mechanisms of this compound is crucial for its development as a therapeutic agent. Research suggests that, like its parent compound vinpocetine (B1683063), this compound exerts its effects through multiple pathways, contributing to its observed neuroprotective actions.
Preclinical studies have shown that both vinpocetine and its metabolite, cis-apovincaminic acid (cAVA), have a neuroprotective effect. azom.com This action is thought to involve the modulation of several molecular targets, including voltage-dependent sodium channels, glutamate (B1630785) receptors, and voltage-operated calcium channels. azom.com In a rat model of N-methyl-D-aspartate (NMDA)-induced neurotoxicity, cAVA was effective in attenuating behavioral deficits and significantly decreasing the size of the lesion and the region of microglia activation. azom.com This suggests that this compound can mitigate the damaging effects of excitotoxicity, a key factor in many neurodegenerative disorders.
Furthermore, the anti-inflammatory properties of the parent compound, vinpocetine, are well-documented and are likely shared by this compound. Evidence indicates that vinpocetine can inhibit the activation of proinflammatory mediators through the tumor necrosis factor-alpha (TNF-α) signaling pathway. mdpi.com It has been shown to suppress the functional expression of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response, in models of cerebral ischemia-reperfusion injury. nih.gov By inhibiting NF-κB activation, it can reduce the production of proinflammatory cytokines like TNF-α and interleukin-1β (IL-1β). nih.gov This anti-inflammatory action at the cellular level is a critical component of its neuroprotective effects.
Optimization of Synthetic Strategies for Research-Scale Production
The availability of this compound in sufficient quantities and high purity is essential for extensive preclinical research. Therefore, the optimization of synthetic strategies for its research-scale production is a key area of investigation.
Historically, this compound esters have been prepared from the pharmaceutically active compound vincamine. unimi.it One described process involves hydrolyzing vincamine to obtain vincaminic acid, followed by esterification and then dehydration to yield the this compound ester. unimi.it An alternative route involves the initial dehydration of vincamine to apovincamine (B1665591), followed by hydrolysis to this compound, which is then esterified. unimi.it It has been noted that these multi-step syntheses can result in yields of at most 60%. unimi.it
Exploration of New Preclinical Applications and Therapeutic Avenues
While the primary focus of this compound research has been on its neuroprotective effects in the context of cerebrovascular disorders and dementia, its multifaceted mechanism of action suggests potential for broader therapeutic applications.
The significant anti-inflammatory properties of its parent compound, vinpocetine, open up new avenues for investigation. The inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokines suggest that this compound could be beneficial in a range of inflammatory conditions. nih.govmdpi.com For example, in a mouse model of acetic acid-induced colitis, vinpocetine demonstrated anti-inflammatory, antioxidant, and analgesic effects. mdpi.com This indicates a potential application for this compound and its derivatives in inflammatory bowel disease. mdpi.com The role of vinpocetine in mitigating cerebral ischemia/reperfusion injury by down-regulating inflammatory pathways also points to its potential use in acute ischemic events. nih.gov
Furthermore, the potential of vinpocetine has been explored in ophthalmologic disorders. mdpi.com Clinical studies on the parent compound have suggested possible benefits for individuals with macular degeneration and modest improvements in patients with glaucoma and optic nerve ischemia. mdpi.com Given that this compound is the main active metabolite, it is plausible that it contributes to these effects, warranting further preclinical investigation in models of ocular diseases. The inhibition of amyloid-beta induced activation of the NLRP3 inflammasome and cytokine production in retinal pigment epithelial cells by vinpocetine further supports this direction of research. nih.gov
These emerging areas highlight the potential for this compound to be repurposed or developed for a wider range of therapeutic indications beyond its current focus.
Q & A
Q. How do researchers differentiate this compound’s direct effects from its parent compound (vinpocetine) in mechanistic studies?
- Methodological Answer : Use selective inhibitors (e.g., CYP3A4 inhibitors to block vinpocetine metabolism) and isotopically labeled tracers (e.g., deuterated this compound) in in vitro systems. Pharmacodynamic modeling can deconvolve contributions from each compound .
Ethical and Reporting Standards
Q. What ethical considerations apply to human trials involving this compound?
Q. How should researchers report negative or inconclusive findings in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
